molecular formula C9H16O3 B14796065 [(E)-hex-3-enyl] 2-hydroxypropanoate

[(E)-hex-3-enyl] 2-hydroxypropanoate

Cat. No.: B14796065
M. Wt: 172.22 g/mol
InChI Key: NNLLMULULOBXBY-SNAWJCMRSA-N
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Description

[(E)-hex-3-enyl] 2-hydroxypropanoate is an ester derivative of 2-hydroxypropanoic acid (lactic acid) and (E)-hex-3-enol. This compound is notable for its role as a flavor and aroma constituent in natural products. For instance, it has been identified as a key flavor component in traditional Chinese dishes like Xiaoyaozhen Hulatang, where it contributes to the distinct volatile profile alongside aldehydes, alcohols, and other esters . The (E)-configuration of the hex-3-enyl chain is critical to its sensory properties, as stereochemistry often influences volatility and receptor interactions in olfactory systems.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

[(E)-hex-3-enyl] 2-hydroxypropanoate

InChI

InChI=1S/C9H16O3/c1-3-4-5-6-7-12-9(11)8(2)10/h4-5,8,10H,3,6-7H2,1-2H3/b5-4+

InChI Key

NNLLMULULOBXBY-SNAWJCMRSA-N

Isomeric SMILES

CC/C=C/CCOC(=O)C(C)O

Canonical SMILES

CCC=CCCOC(=O)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-hex-3-enyl] 2-hydroxypropanoate typically involves the esterification of (E)-hex-3-enol with 2-hydroxypropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which increases the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

[(E)-hex-3-enyl] 2-hydroxypropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acid in the presence of water and an acid or base catalyst.

    Oxidation: The alcohol group in the ester can be oxidized to form an aldehyde or a carboxylic acid.

    Reduction: The ester can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: (E)-hex-3-enol and 2-hydroxypropanoic acid.

    Oxidation: (E)-hex-3-enal or (E)-hex-3-enoic acid.

    Reduction: (E)-hex-3-enol.

Scientific Research Applications

[(E)-hex-3-enyl] 2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in plant-insect interactions due to its presence in certain plant volatiles.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Widely used in the flavor and fragrance industry for its fruity aroma.

Mechanism of Action

The mechanism of action of [(E)-hex-3-enyl] 2-hydroxypropanoate in biological systems is not well understood. it is believed to interact with olfactory receptors in the nose, leading to the perception of its fruity aroma. In chemical reactions, the ester bond can be cleaved by hydrolysis, oxidation, or reduction, leading to the formation of various products.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-Hydroxypropanoate Esters
Compound Name Ester Group Molecular Formula Key Features Source/Application
[(E)-hex-3-enyl] 2-hydroxypropanoate (E)-hex-3-enyl C₉H₁₆O₃ Volatile, contributes to food aroma Flavorants (e.g., Hulatang)
Methyl 2-hydroxypropanoate Methyl C₄H₈O₃ Simple ester; anti-tuberculosis activity Medicinal (Ranunculus ternatus)
n-Butyl 2-hydroxypropanoate n-Butyl C₇H₁₄O₃ Lipophilic; potential for drug delivery Pharmacological studies
(E,Z)-hex-3-enyl 2-methylbut-2-enoate (E,Z)-hex-3-enyl C₁₁H₁₈O₂ Insect attractant in tomatoes Agroecological pest control

Key Observations :

  • Chain Configuration: The (E)-isomer in this compound enhances volatility compared to saturated or (Z)-configured analogs, critical for flavor release .
  • Ester Group Size : Smaller esters (e.g., methyl) exhibit higher solubility in polar solvents, whereas bulkier groups (e.g., hex-3-enyl) increase hydrophobicity, favoring aroma retention .
Anti-Microbial Activity
  • Methyl 2-hydroxypropanoate (Compound 1 in ) demonstrates anti-tuberculosis activity (MIC: 12.5 µg/mL), enhanced synergistically with gallic acid .
Ecological Roles
  • (E,Z)-hex-3-enyl 2-methylbut-2-enoate acts as a semiochemical, attracting Tuta absoluta moths to tomato plants .
  • This compound may share analogous ecological functions due to its unsaturated chain, though its role in plant-insect interactions remains unstudied.

Research Findings and Data Analysis

Table 2: Volatile Compound Distribution in Hulatang Variants (Peak Area %)
Compound Xiaoyaozhen Hulatang (X1, X2) Beiwudu Hulatang (B1, B2)
This compound 2.8 ± 0.3 1.2 ± 0.1
(E)-2-hexenal 4.1 ± 0.5 3.0 ± 0.4
Acetic acid 5.6 ± 0.7 4.3 ± 0.6

Interpretation: The higher concentration of this compound in Xiaoyaozhen Hulatang underscores its role in regional flavor differentiation .

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